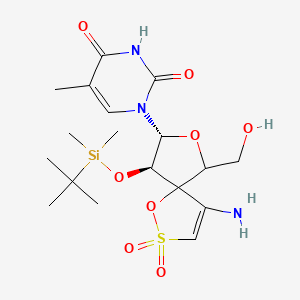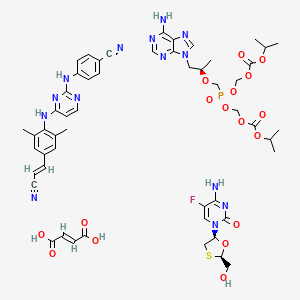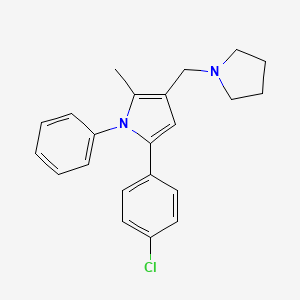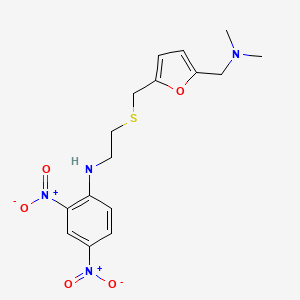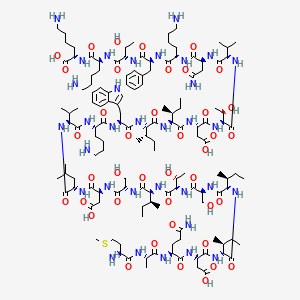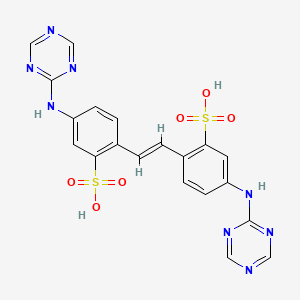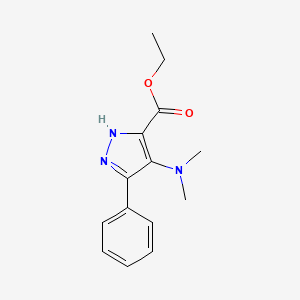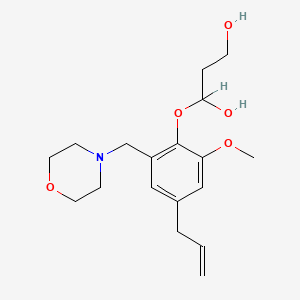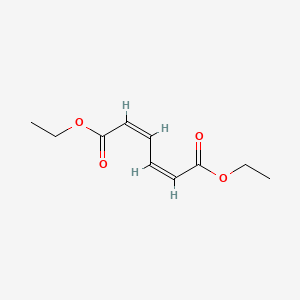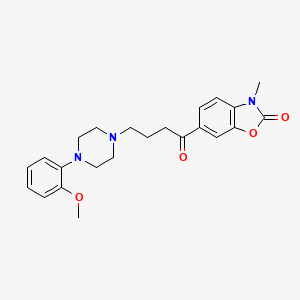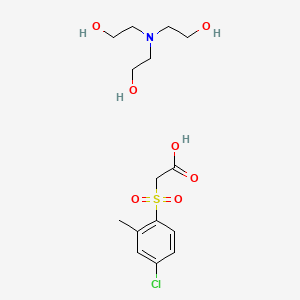
Quettamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quettamine involves several key steps, including the formation of chiral building blocks through biocatalysis. The process often employs enzymes such as strictosidine synthase to achieve the desired stereochemistry . The synthetic route typically includes hydroxylation, imination, and thermolysis steps, performed under specific conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound leverages large-scale biocatalytic processes, integrating chemo-enzymatic strategies to optimize yield and reduce production costs. The use of biocatalysts not only enhances the efficiency of the synthesis but also minimizes the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Quettamine undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are prevalent, often involving reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydrosecothis compound and secothis compound .
Wissenschaftliche Forschungsanwendungen
Quettamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of quettamine involves its interaction with specific molecular targets and pathways. It primarily acts by forming covalent bonds with nucleophilic protein residues, thereby inhibiting protein function . This interaction is facilitated by the electrophilic nature of the compound, which allows it to engage multiple protein partners simultaneously .
Vergleich Mit ähnlichen Verbindungen
Quettamine is unique among isoquinoline alkaloids due to its structural complexity and reactivity. Similar compounds include:
Gymnastatin: Another isoquinoline alkaloid with cytotoxic properties.
Dankastatin: Known for its halogenated derivatives and biological activity.
Eigenschaften
CAS-Nummer |
77844-42-9 |
|---|---|
Molekularformel |
C19H22NO3+ |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[(3R,4S)-11-methoxy-5,5-dimethyl-2-oxa-5-azoniatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-3-yl]phenol |
InChI |
InChI=1S/C19H21NO3/c1-20(2)11-10-12-6-9-15(22-3)19-16(12)17(20)18(23-19)13-4-7-14(21)8-5-13/h4-9,17-18H,10-11H2,1-3H3/p+1/t17-,18+/m0/s1 |
InChI-Schlüssel |
LQHAQKPJBTXMIP-ZWKOTPCHSA-O |
Isomerische SMILES |
C[N+]1(CCC2=C3[C@H]1[C@H](OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
Kanonische SMILES |
C[N+]1(CCC2=C3C1C(OC3=C(C=C2)OC)C4=CC=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


